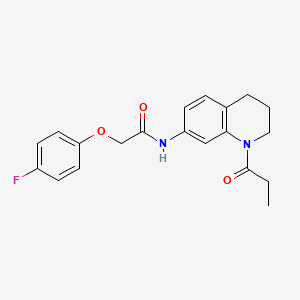
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide, commonly referred to as “MPTP”, is an organic compound of interest to the scientific community. It is an analogue of the neurotransmitter dopamine, and is known to have a wide range of effects on the body.
Wissenschaftliche Forschungsanwendungen
MPTP is a useful tool for scientists studying the effects of dopamine on the body. It is used to study the effects of dopamine on behavior, cognition, and motor function. It is also used to study the effects of dopamine on the development of neurological diseases such as Parkinson’s disease.
Wirkmechanismus
MPTP acts on the dopamine receptors in the brain. It binds to the dopamine receptors and acts as an agonist, mimicking the effects of dopamine. This leads to an increase in dopamine activity in the brain, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects
MPTP has a wide range of effects on the body. It can lead to an increase in dopamine activity in the brain, which can lead to improved cognitive function, improved motor function, and improved mood. It can also lead to an increase in dopamine levels in the peripheral nervous system, which can lead to increased alertness, increased energy, and improved sleep.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MPTP in lab experiments has several advantages. It can be used to study the effects of dopamine on behavior, cognition, and motor function. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in lab experiments. It is not a selective agonist, meaning it can bind to other receptors in the brain and cause unintended effects. Additionally, it has a short half-life, meaning it must be administered frequently.
Zukünftige Richtungen
The potential future directions for MPTP are numerous. It could be used to study the effects of dopamine on other neurological diseases, such as Alzheimer’s disease and Huntington’s disease. It could also be used to study the effects of dopamine on mental health disorders, such as depression and anxiety. Additionally, it could be used to study the effects of dopamine on addiction and substance abuse. Finally, it could be used to study the effects of dopamine on aging and longevity.
Synthesemethoden
MPTP can be synthesized from the reaction of 4-methoxyphenylacetic acid with 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride. This reaction is performed in the presence of a base, such as sodium carbonate, and a catalyst, such as pyridine. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled and the product is extracted with ethyl acetate. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-9-10-18(15-20(17)24)23-21(25)13-8-16-6-11-19(27-2)12-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPBJLIQTPWVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6569955.png)
![3-cyclohexyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B6569965.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6569972.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6569984.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569987.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)


